2-(Propan-2-yl)-1-benzothiophene

Catalog No.
S9064124
CAS No.
39743-75-4
M.F
C11H12S
M. Wt
176.28 g/mol
Availability
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2-(Propan-2-yl)-1-benzothiophene

CAS Number

39743-75-4

Product Name

2-(Propan-2-yl)-1-benzothiophene

IUPAC Name

2-propan-2-yl-1-benzothiophene

Molecular Formula

C11H12S

Molecular Weight

176.28 g/mol

InChI

InChI=1S/C11H12S/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3

InChI Key

LPCZLJKNCRRQFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2S1

2-(Propan-2-yl)-1-benzothiophene is an organic compound characterized by a benzothiophene core, which consists of a benzene ring fused to a thiophene ring, with an isopropyl group attached at the second position of the benzothiophene. Its chemical formula is C11H12SC_{11}H_{12}S and it has a unique structure that contributes to its chemical reactivity and potential biological activity. This compound is part of a larger class of benzothiophenes, which are known for their diverse applications in medicinal chemistry and materials science .

, including:

  • Oxidation: This can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can alter the oxidation state of the compound using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Substitution reactions can introduce different substituents onto the benzothiophene or isopropyl groups, often facilitated by halogenating agents under controlled conditions .

Research indicates that benzothiophene derivatives, including 2-(Propan-2-yl)-1-benzothiophene, exhibit a range of biological activities. These activities may include:

  • Anticancer Properties: Compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Some derivatives possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects: These compounds may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases .

The synthesis of 2-(Propan-2-yl)-1-benzothiophene can be achieved through several methods:

  • Friedel-Crafts Reaction: This involves the alkylation of benzothiophene with isopropyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Cyclization Reactions: Utilizing thiophenes and appropriate aryl halides to form the benzothiophene structure through cyclization under acidic conditions.
  • Aryne Reactions: Recent advancements allow for one-step synthesis using aryne intermediates and alkynyl sulfides, leading to efficient formation of benzothiophenes .

The applications of 2-(Propan-2-yl)-1-benzothiophene are diverse:

  • Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents due to its biological activity.
  • Material Science: Its unique structure allows it to be used in creating organic semiconductors and other functional materials.
  • Chemical Research: The compound is utilized in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic methodologies .

Studies on 2-(Propan-2-yl)-1-benzothiophene focus on its interactions with various biological targets. These include:

  • Receptor Binding Studies: Investigating how the compound interacts with specific receptors involved in disease pathways.
  • Enzyme Inhibition Assays: Evaluating its potential to inhibit enzymes that play crucial roles in metabolic processes or disease progression.
  • Cell Culture Experiments: Assessing its effects on cellular functions and viability in various cancer cell lines .

Several compounds share structural similarities with 2-(Propan-2-yl)-1-benzothiophene, including:

Compound NameStructure TypeUnique Features
1-BenzothiopheneBenzothiopheneBasic structure without substituents
2-MethylbenzothiopheneMethyl-substitutedMethyl group at the second position
3-BenzothiopheneDifferent substitutionSubstituent at the third position
2-(Butan-2-yl)-1-benzothiopheneLonger alkyl chainButan-2-yl group instead of isopropyl
4-(Propan-2-yl)-1-benzothiopheneDifferent positionIsopropyl group at the fourth position

The uniqueness of 2-(Propan-2-yl)-1-benzothiophene lies in its specific substitution pattern and potential bioactivity compared to other benzothiophenes, making it a valuable compound for further research and application development .

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

176.06597156 g/mol

Monoisotopic Mass

176.06597156 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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